4-((叔丁基二甲基硅烷基)氧基)丁烷-1-胺

描述

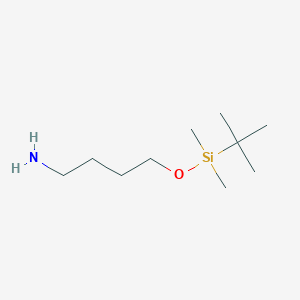

4-((Tert-butyldimethylsilyl)oxy)butan-1-amine, also known as 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine, is a useful research compound. Its molecular formula is C10H25NOSi and its molecular weight is 203.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

外消旋化合物的合成

“4-((叔丁基二甲基硅烷基)氧基)丁烷-1-胺” 被用作合成各种外消旋化合物的反应物 . 外消旋化合物是两种对映异构体的混合物,它们是彼此的镜像分子。这一过程在制药领域至关重要,因为分子的生物活性可能取决于其特定的方向。

氮杂大环的生物素化

该化合物也用于氮杂大环的生物素化 . 生物素化是指将生物素连接到蛋白质和其他大分子上的过程。该过程通常用于各种生物技术,例如免疫分析、细胞分选和蛋白质纯化。

(+)-安布鲁霉素的合成

它被用作(+)-安布鲁霉素全合成的重要试剂 . 安布鲁霉素是一种具有抗真菌活性的聚酮类天然产物。

(−)-劳里马利德的合成

该化合物在(−)-劳里马利德的合成中起作用 . 劳里马利德是一种海洋天然产物,已被发现具有强大的微管稳定活性,使其成为开发癌症治疗药物的潜在候选者。

(−)-萨利诺孢胺A的合成

“4-((叔丁基二甲基硅烷基)氧基)丁烷-1-胺” 用于合成(−)-萨利诺孢胺A . 萨利诺孢胺A是一种强效的蛋白酶体抑制剂,目前正在研究作为一种潜在的抗癌药物。

(+)-白海绵醇A的合成

该化合物也用于合成(+)-白海绵醇A . 白海绵醇A是一种源自海洋的天然产物,已被发现具有强大的细胞毒性活性。

生物活性

4-((Tert-butyldimethylsilyl)oxy)butan-1-amine, commonly referred to as TBDMS butylamine, is an organosilicon compound notable for its tert-butyldimethylsilyl (TBS) protective group. This compound plays a significant role in organic synthesis, particularly in the protection of amine functionalities, which enhances stability and solubility in organic solvents. The biological activity of TBDMS butylamine is primarily linked to its applications in medicinal chemistry and bioconjugation reactions.

- Molecular Formula : C₁₀H₂₅NOSi

- Molecular Weight : 203.4 g/mol

- Structure : The TBS group provides steric hindrance, preventing nucleophilic attack on the amine nitrogen, thus allowing selective reactions at other functional groups.

1. Medicinal Chemistry

TBDMS butylamine serves as a crucial building block in the synthesis of more complex molecules. Its ability to mask the reactivity of amines allows for the exploration of biological properties and potential therapeutic applications. This compound can be utilized to introduce protected amine groups into drug candidates, facilitating studies on their biological activities.

2. Bioconjugation Reactions

The TBS group enhances the reactivity of TBDMS butylamine in bioconjugation processes. This capability is vital for developing targeted drug delivery systems and diagnostic tools. The attachment of biomolecules such as peptides and carbohydrates to other surfaces is facilitated by this compound, making it a valuable tool in biochemistry and pharmaceutical development.

The mechanism by which TBDMS butylamine exerts its biological effects is not fully elucidated; however, the protective TBS group is known to influence the reactivity of the amine group significantly. The steric hindrance provided by the TBS group prevents unwanted reactions while allowing for selective modifications at other sites within the molecule.

Case Study 1: Synthesis and Evaluation

In one study, researchers synthesized various derivatives of TBDMS butylamine to evaluate their biological activities. The derivatives were tested for their ability to inhibit tubulin polymerization, a common target in cancer therapies. Results indicated that certain derivatives exhibited significant inhibition, comparable to established antitumor agents.

Case Study 2: Drug Development

Another research effort focused on using TBDMS butylamine as a precursor for developing new drug candidates targeting specific receptors involved in cancer progression. The study highlighted how the protective group facilitated the synthesis of complex structures that maintained biological activity while enhancing stability.

属性

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHRNKRBIRBDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。